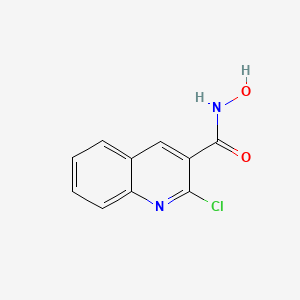
N-(Diphosphonomethyl)-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diphosphonomethyl)-N-methylglycine is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both phosphonomethyl and methylglycine groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphosphonomethyl)-N-methylglycine typically involves the reaction of glycine with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+Phosphorous Acid+Formaldehyde→this compound
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(Diphosphonomethyl)-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus trichloride.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted glycine compounds.
Scientific Research Applications
N-(Diphosphonomethyl)-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of herbicides and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Diphosphonomethyl)-N-methylglycine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonomethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(Phosphonomethyl)glycine:
N-(Phosphonomethyl)-N-methylalanine: Similar in structure but with an additional methyl group on the amino acid backbone.
N-(Diphosphonomethyl)glycine: Lacks the methyl group present in N-(Diphosphonomethyl)-N-methylglycine.
Uniqueness
This compound is unique due to the presence of both phosphonomethyl and methylglycine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
86451-86-7 |
|---|---|
Molecular Formula |
C4H11NO8P2 |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-[diphosphonomethyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C4H11NO8P2/c1-5(2-3(6)7)4(14(8,9)10)15(11,12)13/h4H,2H2,1H3,(H,6,7)(H2,8,9,10)(H2,11,12,13) |
InChI Key |
HXUQIWPUXBVDGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


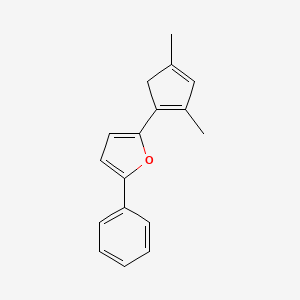
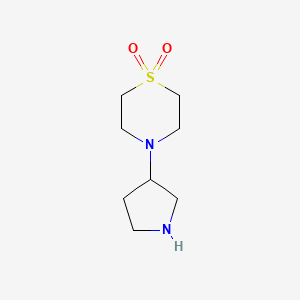

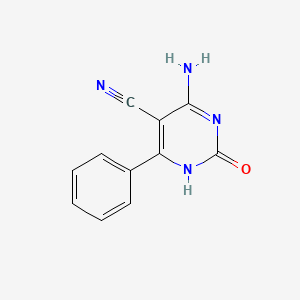

![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)



![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)
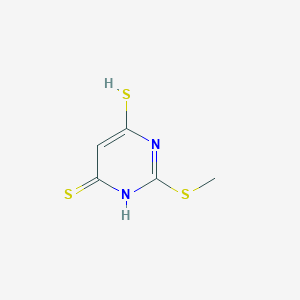
![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
